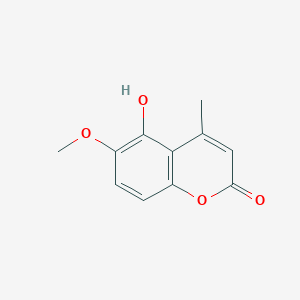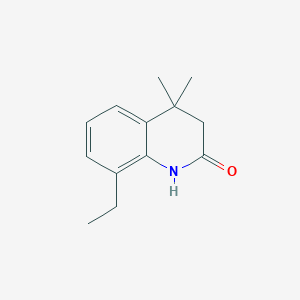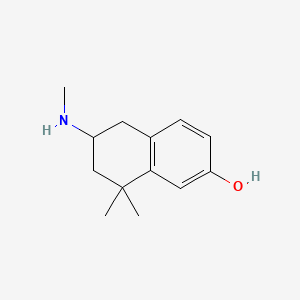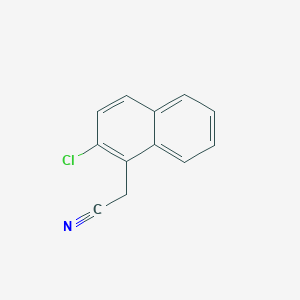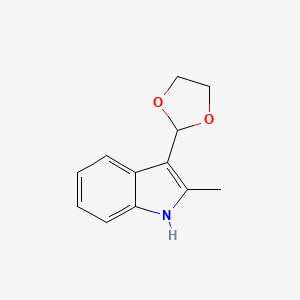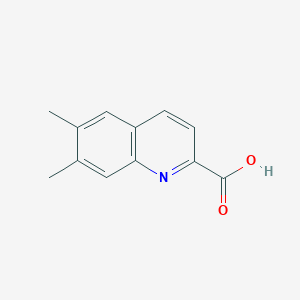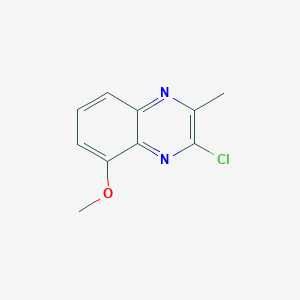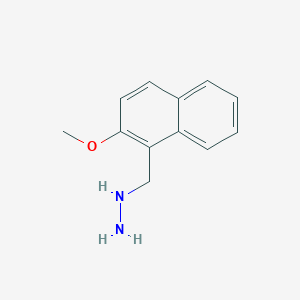![molecular formula C11H11N3O B11896345 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a quinazoline core, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one typically involves multiple steps starting from readily available precursors. One common method involves the conversion of 5-Aminoindane to the cyclopenta[g]quinazoline ketone through a series of reactions. This process includes condensation with diethyl 4-aminobenzoyl-L-glutamate, followed by in situ reduction to produce the secondary amine. Subsequent N-propargylation and deprotection steps yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one involves its interaction with specific molecular targets. For instance, as an antifolate, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts the production of thymidine, a nucleotide necessary for DNA replication, thereby exerting its effects on rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: Another quinazoline derivative with similar biological activity.
Cyclopenta[cd]phenalene: A compound with a similar fused ring system but different functional groups.
Uniqueness
2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as an antifolate sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-amino-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O/c12-11-13-9-5-7-3-1-2-6(7)4-8(9)10(15)14-11/h4-5H,1-3H2,(H3,12,13,14,15) |
InChI-Schlüssel |
QQCUANWKXAIRAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


